methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Medicinal Chemistry ADME LogP

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1093416-52-4) is a small-molecule building block characterized by a 3,5-dimethylpyrazole core with an α-methyl ester propanoate substituent at the 4-position. With a molecular weight of 182.22 g/mol (C9H14N2O2) and a calculated LogP of approximately 0.67, it offers a distinct lipophilicity profile among isomeric pyrazole esters, making it a valuable scaffold in drug discovery and chemical biology.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1093416-52-4
Cat. No. B6597540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
CAS1093416-52-4
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(C)C(=O)OC
InChIInChI=1S/C9H14N2O2/c1-5(9(12)13-4)8-6(2)10-11-7(8)3/h5H,1-4H3,(H,10,11)
InChIKeyGSFYZPOXGNXPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1093416-52-4): A Strategic 3,5-Dimethylpyrazole Scaffold for Medicinal Chemistry and Organic Synthesis


Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1093416-52-4) is a small-molecule building block characterized by a 3,5-dimethylpyrazole core with an α-methyl ester propanoate substituent at the 4-position . With a molecular weight of 182.22 g/mol (C9H14N2O2) and a calculated LogP of approximately 0.67, it offers a distinct lipophilicity profile among isomeric pyrazole esters, making it a valuable scaffold in drug discovery and chemical biology [1].

Why Generic Substitution of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (1093416-52-4) with Other Pyrazole Esters Can Compromise Research Outcomes


Simply substituting methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate with other pyrazole esters is not scientifically sound due to quantifiable differences in key physicochemical properties that directly impact solubility, permeability, and target engagement. For instance, the specific placement of the α-methyl ester group at the pyrazole 4-position, as opposed to the N1-position in common analogs, results in a distinct LogP value of 0.67 compared to 0.35 for the N1-isomer [1]. Furthermore, the choice of ester—methyl versus ethyl—alters lipophilicity by over 0.5 LogP units, which can significantly affect in vitro assay outcomes and compound developability [2]. These non-trivial variations underscore the necessity for precise procurement and experimental control when using this scaffold.

Quantitative Evidence Guide: How Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (1093416-52-4) Differentiates from Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. N1-Isomer Analog

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate demonstrates a significantly higher LogP value compared to its N1-substituted positional isomer, methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate. This difference indicates greater lipophilicity, which directly influences membrane permeability and solubility in biological systems [1].

Medicinal Chemistry ADME LogP Lipophilicity

Lipophilicity (LogP) Differentiation: Target Compound vs. Ethyl Ester Analog

The methyl ester of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate exhibits a LogP value that is approximately 0.53 units lower than its corresponding ethyl ester analog. This substantial difference in lipophilicity is a critical parameter for fine-tuning ADME properties and selecting an optimal ester for in vitro and in vivo studies [1][2].

Medicinal Chemistry ADME LogP Ester Bioisosteres

Role as a Key Intermediate in P2X7 Receptor Antagonist Synthesis

This specific pyrazole propanoate scaffold serves as a crucial building block for synthesizing potent P2X7 receptor antagonists. A related series of compounds based on this core structure have been demonstrated to antagonize the effects of ATP at the P2X7 receptor, a target implicated in pain, inflammation, and neurodegenerative diseases [1].

Medicinal Chemistry Pain Inflammation P2X7 Antagonists

Optimal Application Scenarios for Procuring Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (1093416-52-4)


Scaffold Hopping and Lead Optimization in CNS Drug Discovery

Based on its intermediate LogP of 0.67, this compound is an ideal scaffold for CNS drug discovery programs where balanced lipophilicity is crucial for crossing the blood-brain barrier while avoiding excessive non-specific binding. Its differentiation from the more polar N1-isomer (LogP 0.35) and the more lipophilic ethyl ester (LogP 1.20) provides medicinal chemists with a strategic tool for fine-tuning ADME properties in lead optimization series [1].

Synthesis of P2X7 Receptor Antagonist Analogs

This compound is directly applicable in the synthesis of novel P2X7 receptor antagonists, a target with therapeutic potential in inflammatory and neuropathic pain. Its utility as a key intermediate allows for the systematic exploration of structure-activity relationships around the pyrazole core, facilitating the discovery of new clinical candidates for pain management [2].

Building Block for Diversity-Oriented Synthesis of Kinase Inhibitors

The 3,5-dimethylpyrazole motif is a privileged scaffold in kinase inhibitor design. This specific α-methyl ester provides a unique and modifiable handle for library synthesis and diversification. Its distinct physicochemical properties, compared to closely related isomers, ensure that each derivative series will possess a predictable and tunable lipophilicity profile, a critical factor in early-stage kinase inhibitor discovery [3].

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